Ethyl 6-methylpyridine-2-carboxylate
Overview
Description
Ethyl 6-methylpyridine-2-carboxylate is a heterocyclic building block . It is also known as ethyl 6-methylpicolinate .
Molecular Structure Analysis
The molecular formula of Ethyl 6-methylpyridine-2-carboxylate is C9H11NO2 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved data.Chemical Reactions Analysis
Ethyl 6-methylpyridine-2-carboxylate is used in the synthesis of inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 . It is also used in the synthesis of biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .Physical And Chemical Properties Analysis
Ethyl 6-methylpyridine-2-carboxylate has a molecular weight of 165.19 g/mol . It has a refractive index of 1.5090 (lit.), a boiling point of 122-126 °C/10 mmHg (lit.), and a density of 1.083 g/mL at 25 °C (lit.) .Scientific Research Applications
Chemical Synthesis and Reactions
Ethyl 6-methylpyridine-2-carboxylate is involved in various chemical reactions, demonstrating its versatility in organic synthesis. For instance, it reacts with ammonia and primary amines to produce pyrrolo[3,4-c]pyridin-7-ones, as noted in the research by Nadzhafova (2002) (Nadzhafova, 2002). Additionally, Zhu et al. (2003) described its use in a phosphine-catalyzed [4 + 2] annulation process, yielding tetrahydropyridines with high yields and complete regioselectivity (Zhu et al., 2003).
Catalytic and Electrocatalytic Properties
In a study by Feng et al. (2010), ethyl 6-methylpyridine-2-carboxylate demonstrated significant potential in electrocatalysis. They investigated its role in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, achieving a high yield and selectivity under optimized conditions (Feng et al., 2010).
Pharmaceutical Applications
While focusing on non-drug-related applications, it's notable that ethyl 6-methylpyridine-2-carboxylate derivatives have been explored for potential pharmaceutical applications. For example, Śladowska et al. (1992) examined the synthesis and action of certain derivatives, revealing their analgesic and anxiolytic activities (Śladowska, 1992).
Retinoprotective Effects
A study by Peresypkina et al. (2020) highlighted the retinoprotective effects of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound related to ethyl 6-methylpyridine-2-carboxylate. They found that it effectively prevented ischemic injuries in the retina and improved retinal microcirculation in a rat model (Peresypkina et al., 2020).
Corrosion Inhibition
In the field of industrial applications, Dohare et al. (2017) synthesized new pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, which exhibited significant corrosion inhibition properties on mild steel, useful for industrial pickling processes (Dohare et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSXHQBTRLUYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340421 | |
Record name | Ethyl 6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methylpyridine-2-carboxylate | |
CAS RN |
39640-51-2 | |
Record name | 2-Pyridinecarboxylic acid, 6-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39640-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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